N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted with three methyl groups (at positions 3, 5, and 6) and a carboxamide-linked 4-(difluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c1-10-8-15-12(3)17(25-16(15)9-11(10)2)18(23)22-13-4-6-14(7-5-13)24-19(20)21/h4-9,19H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKLWBLGRCBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran core substituted with a difluoromethoxy group and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 335.31 g/mol. The presence of the difluoromethoxy group is believed to enhance its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Benzofuran derivatives, including this compound, have demonstrated significant antitumor properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- In vitro Studies : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, certain benzofuran compounds have shown IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines (A2780) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as NF-κB, which plays a critical role in cancer cell survival .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been extensively studied.
- Activity Against Bacteria : Compounds similar to this compound have shown promising results against various bacterial strains. For example, certain derivatives were found to have minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
- Antifungal Properties : In addition to antibacterial activity, some benzofuran derivatives exhibit antifungal properties, making them candidates for developing new antimicrobial agents .
Other Biological Activities
Benzofuran compounds are also noted for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and reduce pain perception in preclinical models .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A recent study synthesized a series of benzofuran derivatives based on the lead compound this compound. The synthesized compounds were evaluated for their biological activities:
- Synthesis Method : Microwave-assisted synthesis was employed for efficiency.
- Evaluation Results : Among the synthesized compounds, several exhibited significant growth inhibition against multiple cancer cell lines with GI50 values below 5 μM.
Comparison with Similar Compounds
Key observations :
- Roflumilast exhibits sub-nanomolar potency in neutrophils and broad efficacy across immune cells, attributed to its difluoromethoxy group and optimized substituents .
- Piclamilast shows comparable potency but lacks the metabolic stability of roflumilast due to differences in substitution patterns.
- Cilomilast and rolipram are significantly less potent, highlighting the importance of the difluoromethoxy and cyclopropylmethoxy groups in enhancing PDE4 binding .
Mechanistic and Therapeutic Implications
Cell-Specific Anti-Inflammatory Effects
- Neutrophils and eosinophils: Roflumilast and its analogs inhibit reactive oxygen species (ROS) and leukotriene B4 (LTB4) production at low nM concentrations, suggesting that N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide may similarly target terminal inflammatory effector cells .
Metabolic Considerations
However, this hypothesis requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
